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Compound of Interest

Compound Name: N-(5-acetylpyridin-2-yl)acetamide

Cat. No.: B8781179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and
analytical characterization of N-(5-acetylpyridin-2-yl)acetamide. The information is intended
to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties

N-(5-acetylpyridin-2-yl)acetamide is a derivative of 2-aminopyridine, featuring an acetyl group
at the 5-position of the pyridine ring and an acetamido group at the 2-position.

Molecular Formula: CoH10N202
Molecular Weight: 178.19 g/mol

CAS Number: Not available. The starting material, 2-amino-5-acetylpyridine, has the CAS
number 19828-20-7.

Synthesis Protocol

The synthesis of N-(5-acetylpyridin-2-yl)acetamide can be achieved through the acetylation
of 2-amino-5-acetylpyridine. A general and reliable method involves the use of acetic
anhydride.

Experimental Protocol: Acetylation of 2-amino-5-acetylpyridine
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o Materials:

[e]

o

2-amino-5-acetylpyridine

Acetic anhydride

Pyridine (optional, as a catalyst and acid scavenger)
Dichloromethane (or other suitable aprotic solvent)
Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Standard laboratory glassware

e Procedure:

[¢]

In a round-bottom flask, dissolve 2-amino-5-acetylpyridine (1 equivalent) in
dichloromethane.

To this solution, add acetic anhydride (1.1 to 1.5 equivalents). A catalytic amount of
pyridine can also be added.

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be
monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding a saturated solution of sodium
bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.

Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to yield the crude N-(5-acetylpyridin-2-yl)acetamide.
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o The crude product can be purified by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data for Structure Elucidation

While specific experimental data for N-(5-acetylpyridin-2-yl)acetamide is not readily available
in the searched literature, the following tables present the predicted spectroscopic data based
on the analysis of structurally related compounds and general principles of spectroscopy. For
comparison, experimental data for the closely related compound, N-(pyridin-2-yl)acetamide, is
included.[1]

'H NMR Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts (8, ppm) for N-(5-acetylpyridin-2-yl)acetamide in
CDCls
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Predicted Coupling
Chemical Shift  Multiplicity Constant (J, Notes

(ppm) Hz)

Proton
Assignment

The chemical
shift is similar to

the acetamido

i

CHs (acetamide) 2.2 singlet - methyl protons in
N-(pyridin-2-
yl)acetamide (o

2.19 ppm).[1]

The methyl
protons of the
acetyl group are
expected to be

. slightly downfield

CHs (acetyl) ~2.6 singlet -

due to the
electron-
withdrawing
nature of the

carbonyl group.

This proton is
adjacent to the
nitrogen and the
acetamido group,
leading to a

~8.3 doublet ~8.5 downfield shift.
For comparison,
H-3 in N-(pyridin-
2-yl)acetamide is
at 6 8.27-8.20
(m).[1]

H-3 (pyridine
ring)

H-4 (pyridine doublet of Coupled to both
_ ~8.0 ~8.5,~2.5
ring) doublets H-3 and H-6.
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This proton is
ortho to the

acetyl group and
H-6 (pyridine yigrotp

] ~8.8 doublet ~2.5 is expected to be
ring)

the most
downfield

aromatic proton.

The chemical
shift of the amide
proton can be
variable and is
dependent on
NH (amide) ~9.0-9.5 broad singlet - concentration
and solvent. For
N-(pyridin-2-
yl)acetamide, it
appears at &
9.31 ppm.[1]

3C NMR Spectroscopy

Table 2: Predicted 13C NMR Chemical Shifts (8, ppm) for N-(5-acetylpyridin-2-yl)acetamide in
CDCls
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. Predicted Chemical Shift
Carbon Assignment Notes

(ppm)

Similar to the acetamido
CHs (acetamide) ~25 methyl carbon in N-(pyridin-2-
yl)acetamide (o 24.7 ppm).[1]

CHs (acetyl) ~27 The acetyl methyl carbon.

Carbon bearing the acetamido
roup. In N-(pyridin-2-
C-2 (pyridine ring) ~152 group ) Py ] )
yl)acetamide, this carbon is at

0 151.9 ppm.[1]

Similar to C-3 in N-(pyridin-2-

C-3 (pyridine rin ~115
(py 9) yl)acetamide (5 114.6 ppm).[1]

Similar to C-4 in N-(pyridin-2-

C-4 (pyridine ring) ~139 )
yl)acetamide (o 138.7 ppm).[1]

Carbon bearing the acetyl
o group. The presence of the

C-5 (pyridine ring) ~135 ) o
carbonyl group will shift this

carbon downfield.

Similar to C-6 in N-(pyridin-2-

C-6 (pyridine ring) ~148 )
yl)acetamide (& 147.6 ppm).[1]

The carbonyl carbon of the

acetamido group. In N-(pyridin-
C=0 (acetamide) ~169 g P o Py

2-yl)acetamide, this is at &

169.1 ppm.[1]

The carbonyl carbon of the

acetyl group, typically found in
C=0 (acetyl) ~197 v group, ypiealy

the range of 195-215 ppm for

aryl ketones.

Mass Spectrometry

Table 3: Predicted Key Fragments in the Mass Spectrum of N-(5-acetylpyridin-2-yl)acetamide
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mlz

Proposed Fragment lon

Notes

178

[M]* (Molecular lon)

The parent ion corresponding
to the molecular weight of the

compound.

163

[M - CHs]*

Loss of a methyl radical from

the acetyl group.

136

[M - CH2COJ* or [M - C2H20]*

Loss of ketene from the
acetamido group, a common
fragmentation pathway for N-

aryl acetamides.

121

[M - CH3CO - N2]* or [M - CHs
- CH2COJ*

Subsequent fragmentation
involving the loss of the acetyl
group or further loss from the

pyridine ring.

43

[CH3COJ*

A prominent peak
corresponding to the acetyl
cation, which is expected to be
the base peak or a very

intense peak.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for N-(5-acetylpyridin-2-yl)acetamide
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Wavenumber (cm~?)

Vibration

Notes

A sharp to moderately broad

~3300 N-H stretch (amide) peak characteristic of a
secondary amide.
) Characteristic of C-H bonds on
~3050 C-H stretch (aromatic) o
the pyridine ring.
~2950 C-H stretch (aliphatic) For the methyl groups.
The carbonyl stretch of the
~1690 C=0 stretch (acetyl ketone) acetyl group on the pyridine
ring.
A strong absorption
~1670 C=0 stretch (amide | band) characteristic of the amide
carbonyl.
C=C and C=N stretching Skeletal vibrations of the
~1580, ~1470 e P
(pyridine ring) aromatic ring.
1530 N-H bend and C-N stretch A characteristic band for
(amide Il band) secondary amides.
_ Another characteristic amide
~1250 C-N stretch (amide 11l band)

band.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the synthesis and structural elucidation
of N-(5-acetylpyridin-2-yl)acetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure Elucidation of N-(5-acetylpyridin-2-
ylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8781179#structure-elucidation-of-n-5-acetylpyridin-2-
yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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